

crystal structure of 1-(4-Bromophenyl)-1,2,2-triphenylethylene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Bromophenyl)-1,2,2-triphenylethylene

Cat. No.: B1292747

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure of **1-(4-Bromophenyl)-1,2,2-triphenylethylene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(4-Bromophenyl)-1,2,2-triphenylethylene**, a derivative of the well-studied tetraphenylethylene (TPE) core. TPE and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique aggregation-induced emission (AIE) properties. This document details the synthesis, physical properties, and a generalized experimental workflow for the structural elucidation of this compound by single-crystal X-ray diffraction. While a definitive, publicly available crystal structure for **1-(4-Bromophenyl)-1,2,2-triphenylethylene** could not be located during the extensive search, this guide provides the necessary foundational information for researchers working with this and similar molecules.

Introduction

Tetraphenylethylene and its derivatives have garnered considerable attention for their fascinating photophysical properties, particularly aggregation-induced emission. Unlike traditional fluorescent molecules that often suffer from aggregation-caused quenching, AIE-active molecules exhibit enhanced emission in the aggregated or solid state. This characteristic

makes them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The introduction of a bromophenyl group to the TPE scaffold in **1-(4-Bromophenyl)-1,2,2-triphenylethylene** can influence its molecular packing in the solid state, thereby affecting its photophysical properties and providing a handle for further chemical modifications. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for establishing structure-property relationships and for the rational design of new materials and potential therapeutic agents.

Physicochemical Properties

A summary of the known physicochemical properties of **1-(4-Bromophenyl)-1,2,2-triphenylethylene** is presented in Table 1.

Table 1: Physicochemical Properties of **1-(4-Bromophenyl)-1,2,2-triphenylethylene**

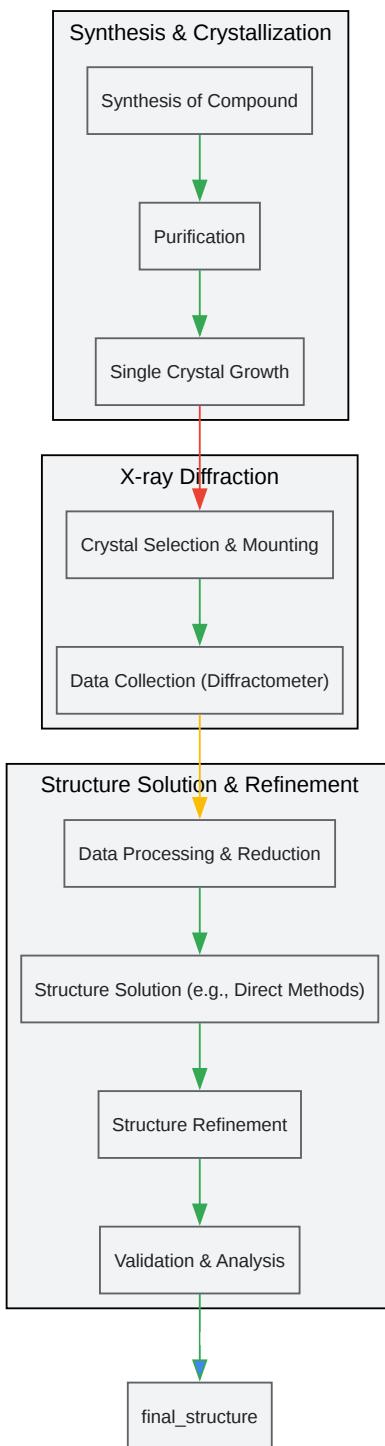
Property	Value	Reference(s)
Molecular Formula	C ₂₆ H ₁₉ Br	[1]
Molecular Weight	411.33 g/mol	[1]
Appearance	White to light yellow powder/crystal	[1][2]
Melting Point	157.0 to 161.0 °C	[2]
Solubility	Soluble in Toluene	[1][2]
CAS Number	34699-28-0	[1][3][4][5]

Synthesis Protocol

A general and effective method for the synthesis of **1-(4-Bromophenyl)-1,2,2-triphenylethylene** has been reported.[1] The protocol involves a Grignard-type reaction followed by an acid-catalyzed dehydration.

Experimental Procedure:

- Preparation of the Grignard Reagent: In a three-neck flask under an inert atmosphere (e.g., argon), dissolve diphenylmethane (0.1 mol) in 300 mL of anhydrous tetrahydrofuran (THF).
- Cool the solution in an ice-salt bath and stir for 40 minutes.
- Slowly add n-butyllithium solution (0.12 mol) dropwise to the flask, maintaining the temperature. Continue stirring in the ice-salt bath for an additional 40 minutes.
- Reaction with Ketone: To the resulting solution, add 4-bromobenzophenone (0.05 mol) and allow the reaction mixture to stir at room temperature for 12 hours.
- Quenching and Extraction: Quench the reaction by adding 250 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) and stir for 10 minutes.
- Transfer the mixture to a separatory funnel. Separate the organic phase and dry it over anhydrous sodium sulfate.
- Dehydration and Purification: Concentrate the dried organic phase using a rotary evaporator to obtain the crude alcohol intermediate.
- Dissolve the crude product in a suitable solvent and add p-toluenesulfonic acid (5 g).
- Heat the mixture to 110 °C and reflux for 12 hours.
- After cooling to room temperature, concentrate the solution. The resulting solid is the desired product, **1-(4-Bromophenyl)-1,2,2-triphenylethylene**.
- The final product can be further purified by recrystallization and should be dried under vacuum at 60 °C for 24 hours.[\[1\]](#)


Crystal Structure Analysis

As of the latest search, the complete, experimentally determined crystal structure of **1-(4-Bromophenyl)-1,2,2-triphenylethylene** is not publicly available in crystallographic databases. However, for researchers aiming to determine its crystal structure, a general workflow for single-crystal X-ray diffraction is outlined below.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a small molecule like **1-(4-Bromophenyl)-1,2,2-triphenylethylene** typically involves the following key steps, as illustrated in the diagram below.

Experimental Workflow for Crystal Structure Determination

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Crystallographic Data (Hypothetical)

Should the crystal structure be determined, the data would typically be presented as shown in Table 2. This table is a placeholder to illustrate the expected parameters.

Table 2: Hypothetical Crystallographic Data for **1-(4-Bromophenyl)-1,2,2-triphenylethylene**

Parameter	Value
Crystal System	e.g., Monoclinic
Space Group	e.g., P2 ₁ /c
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	90
β (°)	Value
γ (°)	90
Volume (Å ³)	Value
Z	Value
Density (calculated) (g/cm ³)	Value
Absorption Coefficient (mm ⁻¹)	Value
F(000)	Value
Crystal Size (mm ³)	Value
Theta range for data collection (°)	Value
Reflections collected	Value
Independent reflections	Value
Final R indices [I>2sigma(I)]	Value
R indices (all data)	Value
Goodness-of-fit on F ²	Value

Molecular Structure

The molecular structure of **1-(4-Bromophenyl)-1,2,2-triphenylethylene** consists of a central ethylene core tetrasubstituted with three phenyl rings and one 4-bromophenyl ring.

Caption: 2D representation of **1-(4-Bromophenyl)-1,2,2-triphenylethylene**.

Conclusion

1-(4-Bromophenyl)-1,2,2-triphenylethylene is a synthetically accessible derivative of tetraphenylethylene. While its detailed solid-state structure remains to be publicly reported, the information provided in this guide on its synthesis and physicochemical properties, along with a generalized crystallographic workflow, serves as a valuable resource for researchers in materials science and drug development. The determination of its single-crystal structure would be a significant contribution to the field, enabling a deeper understanding of the structure-property relationships in this important class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Bromophenyl)-1,2,2-triphenylethylene | 34699-28-0 [chemicalbook.com]
- 2. 1-(4-Bromophenyl)-1,2,2-triphenylethylene | 34699-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcicchemicals.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [crystal structure of 1-(4-Bromophenyl)-1,2,2-triphenylethylene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292747#crystal-structure-of-1-4-bromophenyl-1-2-2-triphenylethylene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com